1-[2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea
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Overview
Description
1-[2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea is a synthetic compound characterized by its intricate molecular structure, which includes thiophene, hydroxyethoxy, and methoxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 1-[2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea typically involves multi-step organic reactions. A common synthetic route includes the initial preparation of intermediates such as 2-(2-hydroxyethoxy)ethanol and thiophene-2-carboxylic acid. These intermediates are then reacted under controlled conditions to form the final product, using reagents such as urea, catalysts, and solvents like dichloromethane.
Industrial Production Methods: : On an industrial scale, the production of this compound might employ continuous flow synthesis techniques to enhance yield and efficiency. This method allows for precise control over reaction parameters and reduces the risk of by-product formation.
Chemical Reactions Analysis
Types of Reactions: : 1-[2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: : Reaction with oxidizing agents to form corresponding oxides.
Reduction: : Conversion to alcohols or amines using reducing agents.
Substitution: : Halogenation or nitration to introduce different functional groups.
Common Reagents and Conditions: : Reagents such as potassium permanganate (oxidation), sodium borohydride (reduction), and halogens (substitution) are often used. Reaction conditions include controlled temperature, pressure, and pH to optimize product yield.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea has diverse applications in scientific research:
Chemistry: : Used as an intermediate in organic synthesis and as a reagent for studying reaction mechanisms.
Biology: : Investigated for its potential as a biochemical probe or therapeutic agent due to its unique structural properties.
Medicine: : Explored for its potential pharmacological effects, including anti-inflammatory or antimicrobial activity.
Industry: : Utilized in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1-[2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea exerts its effects is complex and involves interactions with molecular targets such as enzymes or receptors. The compound's hydroxyethoxy and thiophene groups can engage in hydrogen bonding, hydrophobic interactions, and electron-donating/withdrawing effects, influencing biochemical pathways.
Comparison with Similar Compounds
Unique Properties: : Compared to similar compounds, 1-[2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea stands out due to its balanced hydrophilic and hydrophobic regions, enhancing its solubility and reactivity.
List of Similar Compounds
1-[2-(2-Hydroxyethoxy)-ethyl]-3-(2-methoxyethyl)urea: : Lacks the thiophene ring, resulting in different reactivity.
1-(2-hydroxyethyl)-3-(2-methoxyethyl)urea: : Simpler structure with less steric hindrance.
1-[2-(2-Hydroxyethoxy)-2-(phenyl)ethyl]-3-(2-methoxyethyl)urea: : Replacement of thiophene with a phenyl group, altering electronic properties.
Properties
IUPAC Name |
1-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-3-(2-methoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4S/c1-17-6-4-13-12(16)14-9-10(18-7-5-15)11-3-2-8-19-11/h2-3,8,10,15H,4-7,9H2,1H3,(H2,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSXPJLBPTWKPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC(C1=CC=CS1)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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